molecular formula C17H25ClN2O3 B13739138 Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-(dimethylamino)ethoxy)-, ethyl ester, monohydrochloride CAS No. 18235-90-0

Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-(dimethylamino)ethoxy)-, ethyl ester, monohydrochloride

Cat. No.: B13739138
CAS No.: 18235-90-0
M. Wt: 340.8 g/mol
InChI Key: NPPSHVLQTXRBHF-UHFFFAOYSA-N
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Description

Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-(dimethylamino)ethoxy)-, ethyl ester, monohydrochloride is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceutical and chemical research. This particular compound has garnered attention due to its potential antiviral properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole-3-carboxylic acid, 1,2-dimethyl-5-(2-(dimethylamino)ethoxy)-, ethyl ester, monohydrochloride involves several steps. One common method starts with the preparation of 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid ethyl ester. This intermediate is then subjected to a series of reactions, including acylation, bromination, and substitution reactions, to introduce the dimethylaminoethoxy group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, such as palladium on carbon (Pd/C) for hydrogenation reactions, and specialized equipment for handling hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-(dimethylamino)ethoxy)-, ethyl ester, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3

    Reduction: Hydrogen gas (H2) with Pd/C

    Substitution: Dimethylamine, pyrrolidine, morpholine

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities .

Scientific Research Applications

Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-(dimethylamino)ethoxy)-, ethyl ester, monohydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of indole-3-carboxylic acid, 1,2-dimethyl-5-(2-(dimethylamino)ethoxy)-, ethyl ester, monohydrochloride involves its interaction with viral proteins, inhibiting their replication. The compound targets specific molecular pathways, disrupting the viral life cycle and preventing the spread of infection .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylate
  • 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids

Uniqueness

Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-(dimethylamino)ethoxy)-, ethyl ester, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities. Its dimethylaminoethoxy group enhances its antiviral properties, making it more effective against certain viruses compared to other indole derivatives .

Properties

CAS No.

18235-90-0

Molecular Formula

C17H25ClN2O3

Molecular Weight

340.8 g/mol

IUPAC Name

2-(3-ethoxycarbonyl-1,2-dimethylindol-5-yl)oxyethyl-dimethylazanium;chloride

InChI

InChI=1S/C17H24N2O3.ClH/c1-6-21-17(20)16-12(2)19(5)15-8-7-13(11-14(15)16)22-10-9-18(3)4;/h7-8,11H,6,9-10H2,1-5H3;1H

InChI Key

NPPSHVLQTXRBHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC[NH+](C)C)C)C.[Cl-]

Origin of Product

United States

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